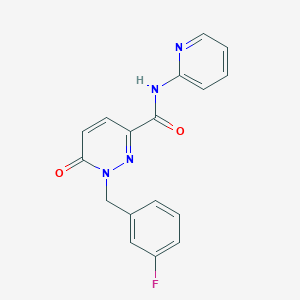

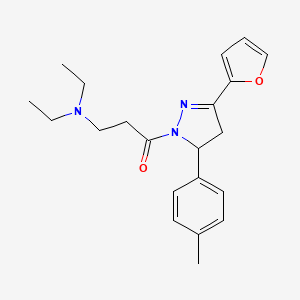

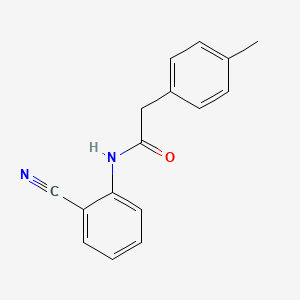

![molecular formula C23H19F2N3O4S B2587838 N-(4,6-difluorobenzo[d]thiazol-2-yl)-3,4,5-trimethoxy-N-(pyridin-3-ylmethyl)benzamide CAS No. 895435-42-4](/img/structure/B2587838.png)

N-(4,6-difluorobenzo[d]thiazol-2-yl)-3,4,5-trimethoxy-N-(pyridin-3-ylmethyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-(4,6-difluorobenzo[d]thiazol-2-yl)-3,4,5-trimethoxy-N-(pyridin-3-ylmethyl)benzamide” is a complex organic compound that contains several functional groups and structural features, including a benzothiazole ring, a pyridine ring, and a benzamide group . These structural features suggest that this compound may have interesting biological activities.

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the benzothiazole ring, the introduction of the difluoro groups, and the coupling of the benzothiazole with the pyridine and benzamide groups. Unfortunately, without specific literature sources, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis

The molecular structure of this compound includes a benzothiazole ring, which is a heterocyclic compound containing a benzene ring fused to a thiazole ring. Thiazoles are five-membered rings containing one sulfur atom and one nitrogen atom. The compound also contains a pyridine ring, which is a six-membered ring containing one nitrogen atom, and a benzamide group, which consists of a benzene ring attached to an amide group .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the benzothiazole, pyridine, and benzamide groups. The benzothiazole and pyridine rings are aromatic and thus relatively stable, but they can participate in electrophilic aromatic substitution reactions under certain conditions. The amide group can participate in various reactions, including hydrolysis and nucleophilic acyl substitution .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the benzothiazole, pyridine, and benzamide groups could affect the compound’s solubility, acidity/basicity, and stability. The difluoro groups could also influence the compound’s properties, as fluorine is highly electronegative .Scientific Research Applications

Cancer Research and Anticancer Evaluation

Compounds structurally related to N-(4,6-difluorobenzo[d]thiazol-2-yl)-3,4,5-trimethoxy-N-(pyridin-3-ylmethyl)benzamide have been evaluated for their anticancer properties. For example, substituted benzamides have shown potent inhibitory effects on vascular endothelial growth factor receptor-2 (VEGFR-2), a key target in cancer treatment strategies due to its role in tumor angiogenesis. These compounds demonstrated robust in vivo efficacy in human lung and colon carcinoma xenograft models, highlighting their potential as therapeutic agents against cancer (Borzilleri et al., 2006). Additionally, a series of substituted N-benzamides were synthesized and evaluated for their anticancer activity against multiple cancer cell lines, showing moderate to excellent activity, further underscoring the relevance of this chemical class in cancer research (Ravinaik et al., 2021).

Chemical Synthesis and Material Applications

Research has also delved into the synthesis and application of related compounds in materials science and chemical synthesis. For instance, the creation of novel magnetic nanoadsorbents through the synthesis of related chemical frameworks has shown promise in the removal of heavy metals from industrial wastes, demonstrating the utility of these compounds in environmental remediation (Zargoosh et al., 2015). The development of electroactive liquid crystalline polymers incorporating related chemical structures offers advancements in the field of electroactive materials, presenting potential applications in electronic devices and sensors (Liu et al., 2011).

Antibacterial and Antimicrobial Research

Compounds with similar chemical backbones have been explored for their antibacterial and antimicrobial properties. Design, synthesis, and evaluation of benzothiazole derivatives, for example, have led to the discovery of novel classes of promising antibacterial agents. This research contributes to the ongoing search for new and effective treatments against resistant microbial strains, indicating the broad applicability of this chemical class in addressing global health challenges (Anuse et al., 2019).

Mechanism of Action

properties

IUPAC Name |

N-(4,6-difluoro-1,3-benzothiazol-2-yl)-3,4,5-trimethoxy-N-(pyridin-3-ylmethyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H19F2N3O4S/c1-30-17-7-14(8-18(31-2)21(17)32-3)22(29)28(12-13-5-4-6-26-11-13)23-27-20-16(25)9-15(24)10-19(20)33-23/h4-11H,12H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSBQNZUDYNRFFW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C(=O)N(CC2=CN=CC=C2)C3=NC4=C(C=C(C=C4S3)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H19F2N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

471.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

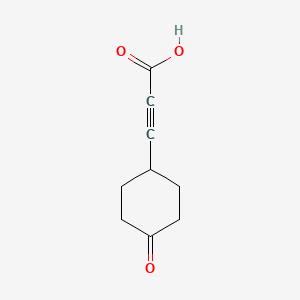

![N-cyclohexyl-2-((3-isobutyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2587763.png)

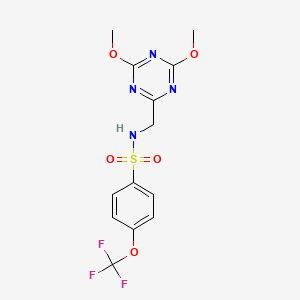

![4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy-N-[2-(1H-indol-3-yl)ethyl]benzamide](/img/structure/B2587766.png)

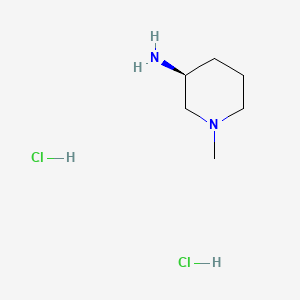

![1-[1-(4-Bromophenyl)ethyl]-3-cyclopentylurea](/img/structure/B2587772.png)

![3-{[(Tert-butyldimethylsilyl)oxy]methyl}azetidine](/img/structure/B2587777.png)